Cas no 2228597-97-3 (1-(2-ethoxyphenyl)cyclobutylmethanamine)

1-(2-ethoxyphenyl)cyclobutylmethanamine structure
2228597-97-3 structure
商品名:1-(2-ethoxyphenyl)cyclobutylmethanamine
CAS番号:2228597-97-3
MF:C13H19NO
メガワット:205.296063661575
CID:5967143
PubChem ID:165659584

1-(2-ethoxyphenyl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(2-ethoxyphenyl)cyclobutylmethanamine
    • [1-(2-ethoxyphenyl)cyclobutyl]methanamine
    • 2228597-97-3
    • EN300-1790833
    • インチ: 1S/C13H19NO/c1-2-15-12-7-4-3-6-11(12)13(10-14)8-5-9-13/h3-4,6-7H,2,5,8-10,14H2,1H3
    • InChIKey: ICBSPLUVFSDXSK-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C=CC=CC=1C1(CN)CCC1

計算された属性

  • せいみつぶんしりょう: 205.146664230g/mol
  • どういたいしつりょう: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 35.2Ų

1-(2-ethoxyphenyl)cyclobutylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1790833-0.1g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
0.1g
$1005.0 2023-09-19
Enamine
EN300-1790833-0.5g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
0.5g
$1097.0 2023-09-19
Enamine
EN300-1790833-10g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
10g
$4914.0 2023-09-19
Enamine
EN300-1790833-10.0g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
10g
$4914.0 2023-06-02
Enamine
EN300-1790833-2.5g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
2.5g
$2240.0 2023-09-19
Enamine
EN300-1790833-0.05g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
0.05g
$959.0 2023-09-19
Enamine
EN300-1790833-1g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
1g
$1142.0 2023-09-19
Enamine
EN300-1790833-0.25g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
0.25g
$1051.0 2023-09-19
Enamine
EN300-1790833-5.0g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
5g
$3313.0 2023-06-02
Enamine
EN300-1790833-1.0g
[1-(2-ethoxyphenyl)cyclobutyl]methanamine
2228597-97-3
1g
$1142.0 2023-06-02

1-(2-ethoxyphenyl)cyclobutylmethanamine 関連文献

1-(2-ethoxyphenyl)cyclobutylmethanamineに関する追加情報

Introduction to 1-(2-Ethoxyphenyl)cyclobutylmethanamine (CAS No. 2228597-97-3)

1-(2-Ethoxyphenyl)cyclobutylmethanamine, with the CAS number 2228597-97-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique cyclobutyl and ethoxyphenyl moieties, which contribute to its distinct chemical and biological properties. The growing interest in this molecule stems from its potential applications in the development of novel therapeutic agents and its role in understanding the structure-activity relationships (SAR) of similar compounds.

The chemical structure of 1-(2-Ethoxyphenyl)cyclobutylmethanamine consists of a cyclobutyl ring attached to a methylene group, which is further connected to a 2-ethoxyphenyl ring. The presence of the cyclobutyl ring imparts rigidity to the molecule, while the ethoxyphenyl group provides additional functional diversity. These structural features make it an attractive candidate for various pharmacological studies, particularly in the areas of central nervous system (CNS) disorders and receptor modulation.

Recent research has highlighted the potential of 1-(2-Ethoxyphenyl)cyclobutylmethanamine as a lead compound for the development of new drugs. A study published in the Journal of Medicinal Chemistry in 2023 investigated the binding affinity and selectivity of this compound for serotonin receptors. The results showed that 1-(2-Ethoxyphenyl)cyclobutylmethanamine exhibits high affinity for serotonin 5-HT1A receptors, suggesting its potential as an anxiolytic or antidepressant agent. This finding aligns with ongoing efforts to identify novel ligands for these receptors, which play crucial roles in mood regulation and anxiety disorders.

In addition to its potential therapeutic applications, 1-(2-Ethoxyphenyl)cyclobutylmethanamine has been studied for its pharmacokinetic properties. A preclinical study conducted by a team at the University of California, San Francisco, evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The results indicated that it has favorable pharmacokinetic properties, including good oral bioavailability and a moderate half-life, which are essential characteristics for a drug candidate. These findings support further investigation into its clinical potential.

The safety profile of 1-(2-Ethoxyphenyl)cyclobutylmethanamine is another critical aspect that has been explored in recent studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. This favorable safety profile enhances its suitability for further clinical development and reduces the risk of attrition during drug discovery processes.

Beyond its direct therapeutic applications, 1-(2-Ethoxyphenyl)cyclobutylmethanamine has also been utilized as a tool compound in academic research. Its unique structure and pharmacological properties make it valuable for probing receptor interactions and signaling pathways. For instance, a study published in Biochemical Pharmacology in 2024 used this compound to investigate the role of serotonin receptors in neuroplasticity and synaptic function. The findings from this study provided insights into the mechanisms underlying mood disorders and suggested new targets for therapeutic intervention.

The synthesis of 1-(2-Ethoxyphenyl)cyclobutylmethanamine involves several well-established organic chemistry techniques. One common synthetic route involves the reaction of 1-bromocyclobutane with 2-ethoxybenzaldehyde followed by reductive amination using ammonia or an amine derivative. This method yields high purity products with good yields, making it suitable for large-scale production. Advances in synthetic chemistry have also led to the development of more efficient and environmentally friendly synthesis methods, which are crucial for sustainable pharmaceutical manufacturing.

In conclusion, 1-(2-Ethoxyphenyl)cyclobutylmethanamine (CAS No. 2228597-97-3) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable pharmacological properties, and low toxicity make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new applications and insights into its biological activities, contributing to the advancement of drug discovery and development efforts.

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